N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE
Description
N-[2,2,2-Trichloro-1-(4-fluorobenzenesulfonyl)ethyl]benzamide is a synthetic benzamide derivative characterized by a trichloroethyl backbone substituted with a 4-fluorobenzenesulfonyl group and a benzamide moiety. Key features include:
- Core structure: A trichloroethyl group (CCl₃-CH₂-) linked to a sulfonamide and benzamide.
- Substituents: The 4-fluorobenzenesulfonyl group distinguishes it from analogs with chloro, methoxy, or thiourea substitutions.
- Potential applications: Based on related compounds, it may exhibit bioactivity in antimicrobial, antiviral, or anticancer contexts .
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3FNO3S/c16-15(17,18)14(20-13(21)10-4-2-1-3-5-10)24(22,23)12-8-6-11(19)7-9-12/h1-9,14H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXHCRZDHXQJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2,2,2-trichloroethanol to form the intermediate 2,2,2-trichloro-1-(4-fluorobenzenesulfonyl)ethanol. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, partially dechlorinated compounds, and substituted benzamides.
Scientific Research Applications
N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorobenzenesulfonyl group enhances the compound’s reactivity and specificity towards certain targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural homology with the target molecule, differing primarily in substituents and functional groups:
Key Observations:
- Sulfonyl vs.
- Heterocyclic Modifications : Thiadiazole-containing analogs () introduce planar aromatic systems, which may improve intercalation with biological targets.
Physicochemical Properties
- Molecular Weight: Estimated at ~424 g/mol (C₁₅H₁₀Cl₃FNO₃S).
- Polarity : Higher than 4-chloro analogs () due to the electronegative fluorine atom.
- Solubility : Likely low aqueous solubility, consistent with hydrophobic trichloroethyl and benzamide groups.
Stability and Reactivity
Biological Activity
N-[2,2,2-Trichloro-1-(4-fluorobenzenesulfonyl)ethyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Trichloroethyl group : Enhances lipophilicity and may influence metabolic stability.
- Fluorobenzenesulfonyl moiety : Potentially enhances binding affinity to biological targets.
- Benzamide core : Common in various pharmacologically active compounds.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.
- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against bacterial strains. |
| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |
| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines. |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential utility in treating infections caused by these pathogens. -
Anti-inflammatory Effects :
In vitro experiments demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism by which it may alleviate conditions characterized by chronic inflammation. -
Anticancer Properties :
In a preliminary screen against several cancer cell lines, this compound exhibited dose-dependent cytotoxicity. Further studies are warranted to elucidate the specific pathways involved in its anticancer activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent. Key considerations include:
- Absorption and Distribution : The presence of the trichloroethyl group may enhance absorption due to increased lipophilicity.
- Metabolism : Investigations into metabolic pathways are necessary to identify potential active metabolites and their effects.
- Toxicological Profile : Initial assessments indicate low acute toxicity; however, long-term studies are required to evaluate chronic exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
